molecular formula C23H22N4O5S2 B11505295 Diethyl 5-({[3-amino-4-cyano-5-(phenylamino)thiophen-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({[3-amino-4-cyano-5-(phenylamino)thiophen-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11505295
M. Wt: 498.6 g/mol
InChI Key: UAOKGUPCBUAMHP-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • **2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H22N4O5S2

Molecular Weight

498.6 g/mol

IUPAC Name

diethyl 5-[(3-amino-5-anilino-4-cyanothiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H22N4O5S2/c1-4-31-22(29)15-12(3)17(23(30)32-5-2)33-21(15)27-19(28)18-16(25)14(11-24)20(34-18)26-13-9-7-6-8-10-13/h6-10,26H,4-5,25H2,1-3H3,(H,27,28)

InChI Key

UAOKGUPCBUAMHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N

Origin of Product

United States

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